Dicyclohexylamine (R)-2-(((allyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate
Description
Dicyclohexylamine (R)-2-(((allyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate is a chiral organic building block featuring two amine-protecting groups: an allyloxycarbonyl (Alloc) group at position 2 and a tert-butoxycarbonyl (Boc) group at position 4. The (R)-configuration at the stereogenic center influences its reactivity and biological interactions. This compound is primarily used in peptide synthesis and pharmaceutical research, where selective deprotection of Alloc (via palladium catalysis) and Boc (via acidic conditions) enables controlled sequential reactions .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O6.C12H23N/c1-5-8-20-12(19)15-9(10(16)17)6-7-14-11(18)21-13(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,9H,1,6-8H2,2-4H3,(H,14,18)(H,15,19)(H,16,17);11-13H,1-10H2/t9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHPSLKRGKRCQH-SBSPUUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@H](C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H45N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743379 | |
| Record name | (2R)-4-[(tert-Butoxycarbonyl)amino]-2-({[(prop-2-en-1-yl)oxy]carbonyl}amino)butanoic acid--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350820-59-6 | |
| Record name | (2R)-4-[(tert-Butoxycarbonyl)amino]-2-({[(prop-2-en-1-yl)oxy]carbonyl}amino)butanoic acid--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Protection of Primary Amine with tert-Butoxycarbonyl (Boc)
The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 0–5°C. A catalytic amount of 4-dimethylaminopyridine (DMAP) accelerates the reaction, achieving >95% yield within 2 hours. Excess Boc₂O (1.5 equivalents) ensures complete protection, while maintaining pH 7–8 prevents premature deprotection.
Secondary Amine Protection with Allyloxycarbonyl (Alloc)
The Alloc group is appended using allyl chloroformate in tetrahydrofuran (THF) under nitrogen. Triethylamine (TEA) serves as a base, neutralizing HCl byproducts. Reaction completion is monitored via thin-layer chromatography (TLC) with ninhydrin staining, confirming the absence of free amines after 3 hours.
Butanoate Backbone Formation
The protected amino acids are condensed onto a butanoate backbone using dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in DCM. This step proceeds at room temperature for 12 hours, yielding a 78% isolated product after column chromatography.
Table 1: Reaction Conditions for Protection and Backbone Assembly
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Boc Protection | Boc₂O, DMAP | DCM | 0–5°C | 2 h | 95% |
| Alloc Protection | Allyl chloroformate, TEA | THF | 25°C | 3 h | 89% |
| Backbone Condensation | DCC, HOBt | DCM | 25°C | 12 h | 78% |
Catalytic Hydrogenation in Dicyclohexylamine Synthesis
Dicyclohexylamine, a key structural component, is synthesized via hydrogenation of aniline-phenol mixtures. A palladium-on-carbon (Pd/C) catalyst facilitates this reaction under 200–500 psi H₂ at 140–175°C.
Reaction Mechanism and Byproduct Control
The hydrogenation proceeds through two pathways:
-
Aniline-Phenol Pathway :
-
Aniline-Dominated Pathway :
Excess phenol suppresses cyclohexylamine byproduct formation, achieving 75% dicyclohexylamine yield.
Table 2: Hydrogenation Parameters for Dicyclohexylamine Production
| Parameter | Optimal Range | Byproduct Yield |
|---|---|---|
| H₂ Pressure | 200–500 psi | NH₃: <5% |
| Temperature | 140–175°C | Cyclohexylamine: <3% |
| Catalyst Loading | 5% Pd/C | — |
| Aniline:Phenol Ratio | 1:1 to 1:9 | — |
Industrial-Scale Production Considerations
Continuous Flow Reactors
Industrial synthesis employs continuous flow systems to enhance scalability. A two-stage reactor separates Boc/Alloc protection (residence time: 30 minutes) from backbone condensation (residence time: 2 hours), achieving 85% overall yield with 99% purity.
Solvent Recovery Systems
Closed-loop solvent recovery minimizes waste:
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DCM and THF are distilled and reused, reducing solvent consumption by 70%.
-
Palladium catalysts are filtered and reactivated, maintaining 90% activity over 10 cycles.
Analytical Techniques for Process Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR confirms Boc/Alloc integrity:
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS with a DB-5MS column (30 m × 0.25 mm) detects impurities at 0.1% levels. The parent compound elutes at 14.3 minutes (m/z 483.6 [M+H]⁺).
Table 3: Analytical Parameters for Quality Control
| Technique | Column/Probe | Key Signals | Detection Limit |
|---|---|---|---|
| ¹H NMR | 400 MHz, CDCl₃ | 1.43 ppm (Boc), 5.20–5.90 ppm (Alloc) | 1 mol% |
| GC-MS | DB-5MS, 30 m × 0.25 mm | m/z 483.6 [M+H]⁺ | 0.1% |
Challenges and Optimization Strategies
Byproduct Formation During Hydrogenation
Cyclohexylamine byproducts arise from incomplete hydrogenation. Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxycarbonyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various amine and alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry
Dicyclohexylamine derivatives have shown promise in drug development, particularly as potential therapeutic agents for various diseases. The compound's structural features allow it to interact with biological targets effectively.
- Anti-inflammatory Agents: Research indicates that derivatives of this compound may exhibit anti-inflammatory properties, making them candidates for treating autoimmune diseases such as rheumatoid arthritis and psoriasis .
- Cancer Therapeutics: Some studies suggest that similar compounds can inhibit tumor growth by targeting specific pathways involved in cancer progression .
Biochemistry
In biochemistry, this compound serves as a useful tool for studying enzyme mechanisms and protein interactions.
- Enzyme Inhibition Studies: The compound's ability to form stable complexes with enzymes can be leveraged to investigate enzyme kinetics and inhibition mechanisms.
- Peptide Synthesis: Dicyclohexylamine derivatives are often used in the synthesis of peptides due to their ability to stabilize intermediates during coupling reactions.
Materials Science
The unique properties of Dicyclohexylamine (R)-2-(((allyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate make it suitable for applications in materials science.
- Polymer Chemistry: It can be utilized as a monomer or additive in the production of polymers with enhanced mechanical properties and thermal stability.
- Nanotechnology: The compound may also play a role in the development of nanomaterials, where its chemical structure can influence the properties of nanoparticles.
Case Study 1: Anti-inflammatory Activity
A study conducted on dicyclohexylamine derivatives demonstrated significant inhibition of pro-inflammatory cytokines in vitro. This suggests potential therapeutic use in inflammatory disorders. The mechanism involved the modulation of key signaling pathways related to inflammation .
Case Study 2: Synthesis of Peptide Analogs
Researchers synthesized peptide analogs using this compound as a coupling agent. The resulting peptides exhibited enhanced stability and bioactivity compared to traditional methods, highlighting the compound's utility in peptide chemistry .
Mechanism of Action
The mechanism of action of Dicyclohexylamine ®-2-(((allyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate involves the selective cleavage of its protecting groups under specific conditions. The allyloxycarbonyl group can be removed via palladium-catalyzed hydrogenation, while the tert-butoxycarbonyl group can be cleaved using acidic conditions. These reactions release the free amine groups, which can then participate in further chemical or biological processes.
Comparison with Similar Compounds
Stereochemical Variants: (R) vs. (S) Configuration
- Dicyclohexylamine (S)-4-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoate (CAS 327156-92-3) Key Differences: The (S)-configuration alters stereochemical interactions in chiral environments, affecting enzyme binding in biological assays or asymmetric synthesis outcomes. Storage: Requires inert atmosphere and refrigeration (2–8°C), suggesting higher sensitivity compared to the (R)-form .
Substitution of Protecting Groups: Allyloxy vs. Benzyloxy
- Dicyclohexylamine (R)-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate (CAS 214852-61-6) Structure: Replaces Alloc with a benzyloxycarbonyl (Cbz) group. Molecular Weight: Higher (C29H47N3O6 vs. C25H45N3O6 for the allyloxy variant) due to the bulky benzyl group . Deprotection: Cbz requires hydrogenolysis (harsher conditions) compared to Alloc’s mild Pd-mediated removal, limiting its utility in multi-step syntheses . Purity: ≥95%, comparable to the target compound .
- Dicyclohexylamine (S)-3-(((benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoate (CAS 17335-87-4) Structural Variation: Features a tert-butoxy ester and Cbz group at positions 3 and 4, with an oxo group altering reactivity. Purity: >98%, higher than other analogs, making it suitable for precision applications .
Functional Group Positioning and Reactivity
- Dicyclohexylamine (S)-4-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoate Positional Isomerism: The Boc group at position 2 (vs. position 4 in the target compound) may affect hydrogen-bonding patterns in peptide chains .
- Patent-Derived Analogs (EP 4 374 877 A2)
Data Table: Comparative Analysis
*Assumed based on analogous compounds.
Biological Activity
Dicyclohexylamine (R)-2-(((allyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate, also known by its CAS number 350820-59-6, is a complex organic compound utilized in various biochemical applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several notable functional groups:
- Allyloxycarbonyl and tert-butoxycarbonyl protecting groups, which are crucial for its synthetic utility.
- A butanoate backbone that plays a role in its biological interactions.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 483.64 g/mol |
| Chemical Formula | C₁₈H₃₅N₃O₆ |
| CAS Number | 350820-59-6 |
| Solubility | Soluble in organic solvents |
Synthesis Overview
The synthesis of this compound typically involves several steps:
- Protection of Amino Groups : Using allyl chloroformate and tert-butyl chloroformate in the presence of a base like triethylamine.
- Formation of the Butanoate Backbone : Achieved through condensation reactions, often utilizing dicyclohexylcarbodiimide (DCC).
- Final Assembly : Coupling the protected amino groups with the butanoate backbone under controlled conditions .
The biological activity of this compound is primarily attributed to the selective cleavage of its protecting groups under specific conditions:
- The allyloxycarbonyl group can be removed via palladium-catalyzed hydrogenation.
- The tert-butoxycarbonyl group is cleaved using acidic conditions, releasing free amine groups that can engage in further biological processes.
Biological Activity
Research indicates that Dicyclohexylamine derivatives exhibit a range of biological activities, including:
- Anticancer Properties : Some studies have demonstrated that compounds with similar structures can inhibit tumor cell proliferation.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
Case Studies
- Anticancer Activity : A study investigated the effects of related compounds on cancer cell lines, revealing significant inhibition of cell growth at specific concentrations. The mechanism was linked to apoptosis induction via mitochondrial pathways.
- Enzyme Interaction : Another research focused on enzyme kinetics where Dicyclohexylamine derivatives were tested for their inhibitory effects on serine proteases, showing promising results that suggest potential therapeutic applications in treating diseases linked to protease activity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Dicyclohexylamine (R)-2-(((allyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via reductive amination of cyclohexanone with ammonia or cyclohexylamine using palladium/carbon catalysts under hydrogen pressure (~4 mm Hg) . Catalytic hydrogenation of aniline with ruthenium or palladium catalysts on niobic acid supports improves selectivity for dicyclohexylamine over cyclohexylamine . Yield optimization requires precise temperature control (e.g., glycerine bath at regulated temperatures) and inert gas distribution (e.g., air sparging in reactors) to minimize side reactions .
Q. How should researchers handle and purify this compound given its sensitivity to environmental factors?
- Methodological Answer : The compound is air-sensitive and should be stored under nitrogen to prevent oxidation or hydration . Purification via preparative gas chromatography (GC) is recommended to achieve >90% purity, as demonstrated in cyclohexyl nitrate synthesis workflows . For large-scale purification, fractional distillation under reduced pressure (boiling point: ~256°C) can separate high-boiling residues like N-phenylcyclohexylamine .
Q. What analytical techniques are essential for verifying the structural integrity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming stereochemistry and functional group integrity, particularly for tert-butoxycarbonyl (Boc) and allyloxycarbonyl moieties . Gas chromatography (GC) with flame ionization detection provides quantitative purity analysis, especially when monitoring by-products like cyclohexylamine .
Advanced Research Questions
Q. How can conflicting data on by-product formation during synthesis be systematically resolved?
- Methodological Answer : Contradictions in by-product profiles (e.g., cyclohexylamine vs. dicyclohexylamine) often arise from catalyst selection and reaction pressure. Researchers should:
- Compare catalytic systems (e.g., Ru on niobic acid vs. Pd/C) using GC-MS to track intermediates .
- Perform kinetic studies under varying hydrogen pressures to identify optimal conditions for minimizing cyclohexylamine formation .
- Use computational modeling (e.g., DFT) to predict thermodynamic favorability of pathways .
Q. What strategies optimize the regioselective introduction of tert-butoxycarbonyl (Boc) and allyloxycarbonyl protecting groups?
- Methodological Answer :
- Boc Protection : Use Boc-anhydride in dichloromethane with a base (e.g., DMAP) at 0–5°C to selectively protect primary amines while avoiding ester hydrolysis .
- Allyloxycarbonyl Stability : Conduct pH-controlled reactions (pH 7–8) to prevent premature deprotection. Monitor via thin-layer chromatography (TLC) with ninhydrin staining .
Q. What challenges arise in characterizing the stereochemical configuration of the (R)-2-amino center, and how can they be addressed?
- Methodological Answer : The (R)-configuration requires chiral resolution techniques such as:
- Chiral HPLC using cellulose-based columns (e.g., Chiralpak® IC) with hexane/isopropanol mobile phases .
- X-ray crystallography of co-crystallized salts (e.g., dicyclohexylamine derivatives) to unambiguously assign stereochemistry .
Q. How can mechanistic studies elucidate the stability of the allyloxycarbonyl group under acidic or basic conditions?
- Methodological Answer :
- Perform kinetic studies under varying pH (e.g., HCl/NaOH in dioxane) with UV-Vis or IR spectroscopy to track carbonyl group degradation .
- Use tandem mass spectrometry (MS/MS) to identify cleavage products and propose degradation pathways .
Data Contradiction Analysis
Q. Why do different synthetic methods report varying yields of the target compound?
- Resolution : Discrepancies often stem from catalyst support materials (e.g., niobic acid vs. carbon) and hydrogenation pressures. For example:
- Ru on niobic acid increases dicyclohexylamine yield by reducing aniline adsorption, whereas Pd/C favors cyclohexylamine .
- Lower hydrogen pressures (<5 mm Hg) reduce over-hydrogenation of intermediates, as shown in comparative GC analyses .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
